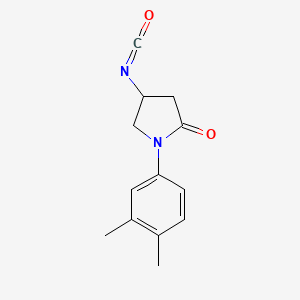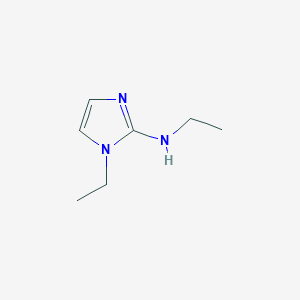
6-碘-8-甲基-4-氧代-1,4-二氢喹啉-3-羧酸乙酯
描述
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound with the molecular formula C13H12INO3 and a molecular weight of 357.15 . It has a melting point of over 300 degrees Celsius .
Molecular Structure Analysis
The molecular structure of Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is characterized by a dihydroquinoline ring. The InChI code for this compound is 1S/C13H12INO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3, (H,15,16) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 357.15 and a melting point of over 300 degrees Celsius . It is typically sold in a physical form suitable for biochemical research .科学研究应用
晶体结构中的卤素键合
6-碘-8-甲基-4-氧代-1,4-二氢喹啉-3-羧酸乙酯在晶体结构中表现出独特的卤素键合相互作用。它通过 O...I 卤素键合形成平行于晶体学 b 轴的无限链。这些链进一步排列成层,通过π-π 堆积和 C-H...O 相互作用等各种相互作用相互连接。该特征对于理解此类化合物的固态超分子结构至关重要 (Bauer, Milić, & Modrić, 2009)。
合成和化学反应
该化合物还参与化学合成和反应。例如,它经历亲核加成和环缩合反应,导致形成各种喹诺酮衍生物。这些过程对于开发具有潜在药理应用的化合物至关重要 (Zahra 等人,2007 年)。
药物研究
在药物研究中,已经研究了 6-碘-8-甲基-4-氧代-1,4-二氢喹啉-3-羧酸乙酯的衍生物的抗菌特性。这些研究有助于开发新的抗菌剂,提供设计有效药物所需的构效关系见解 (Koga 等人,1980 年)。
抗癌研究
还进行了研究以评估该化合物的衍生物的抗癌潜力。这些研究对于识别针对各种癌症类型(例如乳腺癌)的新型治疗剂至关重要 (Gaber 等人,2021 年)。
新型化合物的合成
此外,该化合物作为新型乙基(取代)苯基-4-氧代噻唑烷-3-基)-1-乙基-4-氧代-1,4-二氢喹啉-3-羧酸酯的合成中间体,这些酯因其作为抗癌剂的潜力而受到探索。这些合成途径对药物化学领域做出了重大贡献 (Facchinetti 等人,2015 年)。
抗菌剂的开发
此外,它用于抗菌剂的合成。具有抗菌特性的新化合物的产生对于对抗耐药菌株至关重要 (Abdel-Mohsen,2014 年)。
作用机制
Target of Action
The primary targets of Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.
Result of Action
The molecular and cellular effects of Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate’s action are currently unknown
生化分析
Biochemical Properties
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate and these biomolecules are primarily mediated through binding to active sites or allosteric sites on the enzymes .
Cellular Effects
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, the compound can modulate the activity of key signaling proteins, resulting in changes in downstream signaling cascades. These effects can lead to alterations in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific biomolecules at the molecular level. The compound binds to enzymes and proteins, either inhibiting or activating their function. This binding can lead to changes in the conformation of the target biomolecules, thereby affecting their activity. Additionally, ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the overall metabolic flux. The compound can affect the levels of various metabolites, leading to changes in cellular metabolism. For example, ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate may inhibit enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell .
Transport and Distribution
The transport and distribution of ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can affect its activity and function, as its accumulation in specific regions of the cell may enhance or inhibit its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes .
属性
IUPAC Name |
ethyl 6-iodo-8-methyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLKSAHVKKYWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670625 | |
| Record name | Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951006-39-6 | |
| Record name | Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxo-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951006-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1420075.png)
![1-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1420076.png)
![1-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1420077.png)
![4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B1420078.png)



![Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate](/img/structure/B1420084.png)
![[2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1420085.png)

amine](/img/structure/B1420089.png)
![4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1420090.png)